molecular formula C7H13NO2 B8093274 (Pyrrolidin-3-yl)methyl acetate

(Pyrrolidin-3-yl)methyl acetate

Cat. No.: B8093274
M. Wt: 143.18 g/mol
InChI Key: MRRHCERDEJCGNH-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)methyl acetate is a chemical compound that functions as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry. Its core structure, the pyrrolidine ring, is a privileged motif in drug discovery, making derivatives of this compound highly valuable for constructing biologically active molecules. Researchers utilize this scaffold to develop novel therapeutic agents. Specifically, analogous pyrrolidine-3-yl derivatives have been identified as critical intermediates in the synthesis of potent 4-aryl pyrrolidine compounds, which are under investigation as a novel class of orally efficacious antimalarial agents with activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum . Beyond antimalarial applications, the pyrrolidine scaffold is also exploited in developing inhibitors for T-type calcium channels (Cav3.1 and Cav3.2), which are promising targets for treating neuropathic pain . The structure of this compound, featuring a reactive ester group and a secondary amine, allows for further functionalization, enabling researchers to explore diverse chemical space. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in a well-ventilated place, wearing appropriate protective equipment.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)10-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRHCERDEJCGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-yl)methyl acetate typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride. The process can be summarized as follows:

    Step 1: Pyrrolidine reacts with acetic anhydride or acetyl chloride.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Step 3: The product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: (Pyrrolidin-3-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: (Pyrrolidin-3-yl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which (Pyrrolidin-3-yl)methyl acetate exerts its effects is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine-Based Esters

The following compounds share the pyrrolidine backbone but differ in ester substituents or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
(Pyrrolidin-3-yl)methyl acetate C₇H₁₃NO₂ 159.18 Methyl ester at pyrrolidin-3-yl; neutral form Pharmaceutical intermediate
Methyl (R)-pyrrolidin-3-yl-acetate HCl C₇H₁₄ClNO₂ 179.64 Hydrochloride salt; R-configuration at pyrrolidine-3-yl Enhanced solubility for drug synthesis
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl C₈H₁₆ClNO₂ 193.67 Ethyl ester; R-configuration; higher lipophilicity CNS drug development
Methyl 3-(pyrrolidin-3-yl)propanoate HCl C₈H₁₆ClNO₂ 193.67 Propanoate chain at pyrrolidin-3-yl; extended carbon backbone Peptide mimetics

Key Findings :

  • Solubility : Hydrochloride salts (e.g., Methyl (R)-pyrrolidin-3-yl-acetate HCl) exhibit superior aqueous solubility compared to neutral esters, facilitating their use in polar reaction media .
  • Stereochemistry : The R-configuration in pyrrolidine derivatives often enhances binding affinity to biological targets, such as neurotransmitter receptors .
  • Lipophilicity : Ethyl esters (e.g., Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl) demonstrate increased membrane permeability, making them suitable for blood-brain barrier penetration in CNS drug candidates .

Functional Group Variants: Pyridine and Aromatic Derivatives

Compounds with aromatic or heteroaromatic substitutions are compared below:

Compound Name Molecular Formula Key Features Toxicity Profile Applications
Pyridin-3-yl acetate C₇H₇NO₂ Pyridine ring substituted at 3-position with acetate group Acute toxicity (oral, dermal, inhalation) Laboratory reagent
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ Carboxylic acid derivative of pyridin-3-yl acetate Corrosive; requires handling precautions Chemical synthesis
[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetate (Anisomycin) C₁₅H₂₁NO₄ Complex pyrrolidine derivative with aryl and hydroxyl groups Cytotoxic (inhibits protein synthesis) JNK pathway activation in research

Key Findings :

  • Toxicity : Pyridine-based acetates (e.g., Pyridin-3-yl acetate) are classified under EU-GHS/CLP for acute toxicity, necessitating stricter safety protocols compared to pyrrolidine analogs .
  • Bioactivity : Anisomycin’s aryl and hydroxyl substitutions confer unique biological activity, such as kinase modulation, but introduce cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (Pyrrolidin-3-yl)methyl acetate, and how are reaction conditions optimized?

  • Methodology :

  • Esterification : React pyrrolidin-3-ylmethanol with acetic anhydride or acetyl chloride in anhydrous conditions. Use catalysts like DMAP (4-dimethylaminopyridine) or bases (e.g., triethylamine) to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) improve reaction homogeneity and yield. Temperature control (0–25°C) minimizes side reactions like hydrolysis .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. Retention factor (Rf) values help confirm intermediate formation .
    • Optimization : Adjust molar ratios (e.g., 1:1.2 for alcohol:acetylating agent) and reaction time (4–12 hours). Typical yields range from 66% to 92% depending on purity of starting materials .

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ester carbonyl signals (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). COSY or HSQC resolves overlapping peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. For example, a peak at m/z 144 corresponds to the pyrrolidine moiety .
  • FT-IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate ester formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Approaches :

  • Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based and radiometric assays. For example, confirm IC₅₀ values across multiple platforms .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at the pyrrolidine nitrogen) to isolate bioactive moieties. Compare logP and solubility to explain potency variations .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo results .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

  • Chiral Resolution :

  • Catalysts : Use chiral auxiliaries like (S)-BINOL or Jacobsen’s catalyst to induce stereoselectivity during esterification. Enantiomeric excess (ee) >90% is achievable with optimized conditions .
  • Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Mobile phases of hexane:isopropanol (90:10) resolve diastereomers .
  • Crystallization : Recrystallize intermediates in ethanol/water mixtures to enhance ee. Monitor via polarimetry or chiral GC .

Q. How do reaction conditions influence the stability of this compound under pharmacological assay conditions?

  • Degradation Analysis :

  • pH Stability : Test hydrolysis rates in buffers (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., pyrrolidin-3-ylmethanol or acetic acid) .
  • Thermal Stability : Accelerated stability studies (40–60°C for 1–4 weeks) predict shelf life. Arrhenius plots calculate activation energy (Eₐ) for decomposition .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation via UV-Vis spectroscopy. Use amber vials for light-sensitive samples .

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